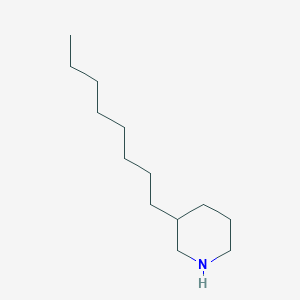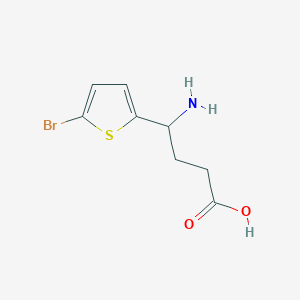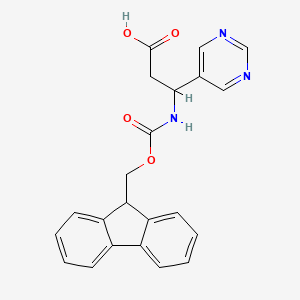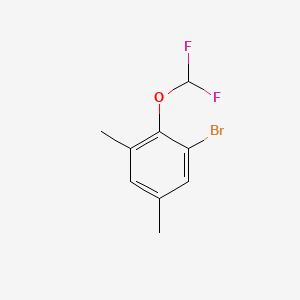
1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one is a chemical compound with the molecular formula C11H10N2O. It is characterized by a pyrazole ring attached to a phenyl group, which is further connected to an ethanone moiety.
Vorbereitungsmethoden
The synthesis of 1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one typically involves the reaction of 3-(1H-pyrazol-3-yl)benzaldehyde with an appropriate acetylating agent under controlled conditions. One common method is the Claisen-Schmidt condensation reaction, where the aldehyde reacts with acetophenone in the presence of a base catalyst . The reaction conditions often include solvents like ethanol or methanol and a base such as sodium hydroxide or potassium hydroxide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The phenyl ring and pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: Research has explored its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The phenyl group contributes to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one can be compared with similar compounds like:
1-(1-phenyl-1H-pyrazol-3-yl)ethan-1-one: Similar structure but different substitution pattern on the pyrazole ring.
3-(1H-pyrazol-3-yl)benzaldehyde: Precursor in the synthesis of the target compound.
1,3,5-tris(1H-pyrazol-3-yl)benzene: Contains multiple pyrazole rings attached to a benzene core.
Eigenschaften
Molekularformel |
C11H10N2O |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
1-[3-(1H-pyrazol-5-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H10N2O/c1-8(14)9-3-2-4-10(7-9)11-5-6-12-13-11/h2-7H,1H3,(H,12,13) |
InChI-Schlüssel |
GNWZFFCNFNLOGV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{5-[(dimethylamino)methyl]-1H-imidazol-1-yl}ethan-1-aminehydrochloride](/img/structure/B13538879.png)

![Ethyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13538888.png)





![Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]acetate](/img/structure/B13538917.png)

![1-[1-(2-Methylpropyl)-1h-pyrazol-3-yl]ethanone](/img/structure/B13538940.png)

